molecular formula C6H4Cl2FNO2S B1529902 2,3-Dichloro-5-fluorobenzenesulfonamide CAS No. 1806329-30-5

2,3-Dichloro-5-fluorobenzenesulfonamide

Cat. No. B1529902
CAS RN: 1806329-30-5
M. Wt: 244.07 g/mol
InChI Key: XDMONLYSVVOZIC-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluorobenzenesulfonamide (CAS No. 1806329-30-5) is a chemical compound with the molecular formula C6H4Cl2FNO2S . It belongs to the class of sulfonamides and contains chlorine, fluorine, and sulfonamide functional groups. This compound is used in pharmaceutical research and testing .


Synthesis Analysis

The synthesis of 2,3-Dichloro-5-fluorobenzenesulfonamide involves the introduction of chlorine and fluorine atoms onto a benzene ring bearing a sulfonamide group. Specific synthetic routes and reaction conditions may vary, but the overall process aims to achieve the desired substitution pattern .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5-fluorobenzenesulfonamide consists of a benzene ring substituted with two chlorine atoms (at positions 2 and 3) and a fluorine atom. The sulfonamide group is attached to the benzene ring at position 5. The compound’s three-dimensional arrangement influences its reactivity and biological properties .


Chemical Reactions Analysis

2,3-Dichloro-5-fluorobenzenesulfonamide may participate in various chemical reactions, including nucleophilic substitutions, aromatic substitutions, and amide bond formation. Researchers explore its reactivity to design novel derivatives with specific pharmacological activities .


Physical And Chemical Properties Analysis

  • Stability : Store in a cool, dry place away from light and moisture .

Mechanism of Action

The exact mechanism of action for 2,3-Dichloro-5-fluorobenzenesulfonamide depends on its intended use. As a sulfonamide, it may inhibit enzymes involved in bacterial folate synthesis or exhibit other biological effects. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

  • Personal Protective Equipment : Wear appropriate protective gear when handling .

Future Directions

  • Formulation : Develop suitable dosage forms .

properties

IUPAC Name

2,3-dichloro-5-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO2S/c7-4-1-3(9)2-5(6(4)8)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMONLYSVVOZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-fluorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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